molecular formula C21H18BrN3O4S B2415763 N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 332051-76-0

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2415763
CAS No.: 332051-76-0
M. Wt: 488.36
InChI Key: XJZKXFTUJWSPOB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, a hydroxy-methoxyphenyl group, and a pyridinyl-sulfanyl-acetamide moiety.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4S/c1-29-18-8-12(2-7-17(18)26)15-9-19(27)25-21(16(15)10-23)30-11-20(28)24-14-5-3-13(22)4-6-14/h2-8,15,26H,9,11H2,1H3,(H,24,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKXFTUJWSPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of aniline to form 4-bromoaniline. This is followed by the introduction of the cyano group through a nucleophilic substitution reaction. The hydroxy-methoxyphenyl group is then added via a Friedel-Crafts acylation reaction. Finally, the pyridinyl-sulfanyl-acetamide moiety is introduced through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. The molecular formula is C22H20BrN3O4S, and it has been studied for its pharmacological properties, including anticancer and anti-inflammatory effects.

The compound's structure consists of a bromophenyl group attached to a tetrahydropyridine ring with a cyano and hydroxymethoxyphenyl substituent. This complex structure contributes to its biological activities.

PropertyValue
Molecular FormulaC22H20BrN3O4S
Molecular Weight502.38 g/mol
CAS NumberNot specified

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyridine have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that related compounds could effectively target cancer cell metabolism and proliferation pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls. Histopathological examinations revealed decreased cell proliferation markers and increased apoptosis in treated tissues.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound interacts with specific receptors involved in cell signaling, potentially leading to altered gene expression related to cell survival and apoptosis.

Table 2: Summary of Biological Activities

ActivityAssessed ModelResult
AnticancerHeLa, MCF-7 cellsIC50 values in micromolar range
Anti-inflammatoryIn vitro cytokine assaysInhibition of pro-inflammatory cytokines
In Vivo Tumor GrowthAnimal modelsReduced tumor size

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
  • Reagents : Use bromine or acetic anhydride for halogenation or acetylation steps .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility and reaction rates .
  • Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the compound with ≥95% purity .
    Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., 4-bromophenyl and methoxyphenyl groups) .
  • IR : Identify functional groups like the cyano (C≡N, ~2200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. What reaction mechanisms govern the transformations of the sulfanyl and acetamide groups in this compound?

  • Methodological Answer : The sulfanyl (-S-) and acetamide (-NHCO-) groups are reactive sites:
  • Sulfanyl : Prone to oxidation (e.g., forming sulfoxides) under acidic conditions or nucleophilic substitution with alkyl halides .
  • Acetamide : Hydrolysis under basic conditions (pH >10) yields carboxylic acid derivatives .
    Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can elucidate transition states .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Contradictions often arise from subtle structural variations. Strategies include:
  • Comparative SAR studies : Test derivatives with systematic substitutions (e.g., replacing 4-hydroxy-3-methoxyphenyl with trimethoxyphenyl) to isolate pharmacophores .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets (e.g., kinases or GPCRs) and validate experimentally .

Q. What strategies are effective for derivatizing the tetrahydropyridine core to enhance solubility or bioavailability?

  • Methodological Answer :
  • Functionalization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 4-position of the tetrahydropyridine ring via Pd-catalyzed coupling .
  • Salt formation : Convert the acetamide to a sodium salt to improve aqueous solubility .
  • Prodrug design : Mask polar groups with ester or carbamate linkages, which hydrolyze in vivo .
    LogP and solubility assays (e.g., shake-flask method) guide optimization .

Critical Analysis of Evidence

  • Contradictions in biological data (e.g., IC50_{50} variations) highlight the need for standardized assays and structural validation .
  • Computational tools (e.g., DFT, molecular docking) bridge gaps between synthetic chemistry and pharmacological outcomes .

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